

In-Depth Technical Guide to Enoxastrobin (CAS: 238410-11-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Enoxastrobin (CAS number 238410-11-2) is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi by targeting the cytochrome bc1 complex (Complex III) of the electron transport chain.[1][2] This disruption of cellular energy production leads to fungal cell death. This technical guide provides a comprehensive overview of **Enoxastrobin**, including its chemical and physical properties, mechanism of action, a representative synthesis method, fungicidal activity, and toxicological profile. Detailed experimental protocols for assessing its inhibitory activity are also presented, alongside visualizations of key pathways and workflows to support further research and development.

Chemical and Physical Properties

Enoxastrobin is a complex organic molecule with the chemical formula $C_{22}H_{22}CINO_{4}$.[2] It is characterized by the presence of a β -methoxyacrylate group, which is the toxophore common to strobilurin fungicides.[3]



Property	Value	Source
CAS Number	238410-11-2	[1]
Molecular Formula	C22H22CINO4	[2]
Molecular Weight	399.87 g/mol	[2]
IUPAC Name	methyl (2E)-2-{2-[({[(2E,3E)-4- (4-chlorophenyl)but-3-en-2- ylidene]amino}oxy)methyl]phe nyl}-3-methoxyprop-2-enoate	[4]
Synonyms	Enestroburin, Xiwojunzhi	[4]
Physical Appearance	White to off-white crystalline solid	Commercially available data
Solubility	Low aqueous solubility	[5]
LogP	4.8	[6]

Mechanism of Action

Enoxastrobin is a potent and specific inhibitor of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial respiratory chain of fungi.[1][2] This enzyme complex plays a crucial role in the generation of ATP through oxidative phosphorylation.

Enoxastrobin binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[2] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the electron transport chain.[2] The inhibition of this critical step in cellular respiration leads to a cascade of downstream effects, ultimately resulting in the cessation of ATP synthesis and fungal cell death.[7]

Downstream Cellular Effects of Complex III Inhibition:

The inhibition of the cytochrome bc1 complex by **Enoxastrobin** triggers a series of downstream cellular events in fungi:

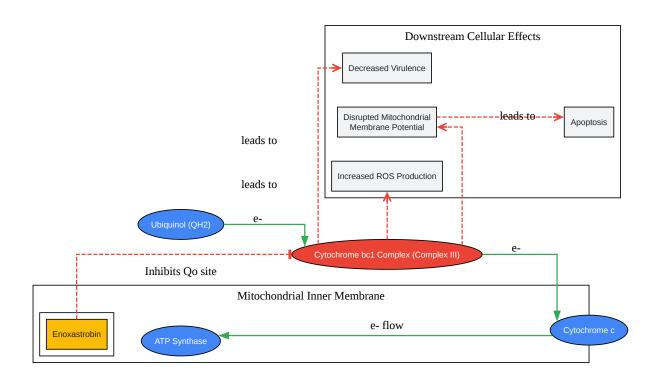
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- Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron
 transport chain can lead to the accumulation of electrons, which can then be transferred to
 molecular oxygen, resulting in the formation of superoxide radicals and other ROS.[8] This
 oxidative stress can damage cellular components, including lipids, proteins, and DNA.
- Disruption of Mitochondrial Membrane Potential: The electron transport chain is essential for maintaining the proton gradient across the inner mitochondrial membrane, which drives ATP synthesis. Inhibition by Enoxastrobin can lead to the dissipation of this membrane potential.
- Induction of Apoptosis: The cellular stress caused by energy depletion and oxidative damage can trigger programmed cell death pathways in fungi.[8]
- Impact on Fungal Virulence: Mitochondrial function is closely linked to fungal pathogenesis. By disrupting cellular respiration, **Enoxastrobin** can impair fungal growth, development, and the expression of virulence factors.[9]





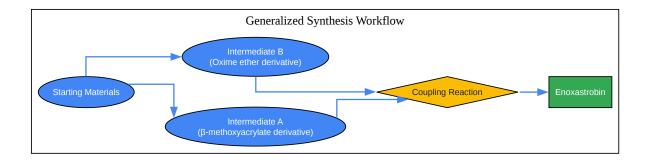
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Caption: Mechanism of action of **Enoxastrobin** and its downstream cellular effects.

Synthesis

A specific, publicly available, detailed synthesis protocol for **Enoxastrobin** is not readily found in the scientific literature. However, based on the synthesis of other strobilurin fungicides, such as azoxystrobin, a plausible synthetic route can be proposed.[10][11] The general strategy involves the synthesis of key intermediates followed by their coupling to form the final molecule.





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Caption: Generalized synthetic workflow for **Enoxastrobin**.

Fungicidal Activity

Enoxastrobin exhibits broad-spectrum fungicidal activity against a variety of plant pathogenic fungi.[1] The following table summarizes the in vitro fungicidal activity of **Enoxastrobin** against several important pathogens.

Fungal Pathogen	Disease	Concentration (mg/L)	Inhibition (%)	Source
Pyricularia oryzae	Rice Blast	50	85	[7]
Botrytis cinerea	Gray Mold	50	82	[7]
Erysiphe graminis	Powdery Mildew	50	95	[7]
Colletotrichum lagenarium	Anthracnose	50	88	[7]
Pseudoperonosp ora cubensis	Downy Mildew	50	92	[7]
Puccinia sorghi	Common Rust	50	90	[7]



Experimental Protocols Assay for Inhibition of Cytochrome bc1 Complex Activity

This protocol is a representative method for determining the inhibitory activity of **Enoxastrobin** against the cytochrome bc1 complex, adapted from studies on other strobilurin fungicides.[12]

Objective: To determine the IC₅₀ value of **Enoxastrobin** for the inhibition of cytochrome bc1 complex (Complex III) activity.

Principle: The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c, which is catalyzed by the enzyme complex using a ubiquinol analog as a substrate. The rate of cytochrome c reduction is followed spectrophotometrically.

Materials:

- Mitochondria isolated from a susceptible fungal species (e.g., Saccharomyces cerevisiae or a relevant plant pathogen)
- Enoxastrobin stock solution in a suitable solvent (e.g., DMSO)
- Decylbenzylquinol (DBH₂) or other suitable ubiquinol analog as substrate
- Cytochrome c (from bovine heart or equine heart)
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
- Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of Enoxastrobin in DMSO.
 - Prepare a stock solution of DBH₂ in ethanol.



- Prepare a stock solution of cytochrome c in the assay buffer.
- Prepare a suspension of fungal mitochondria in the assay buffer.

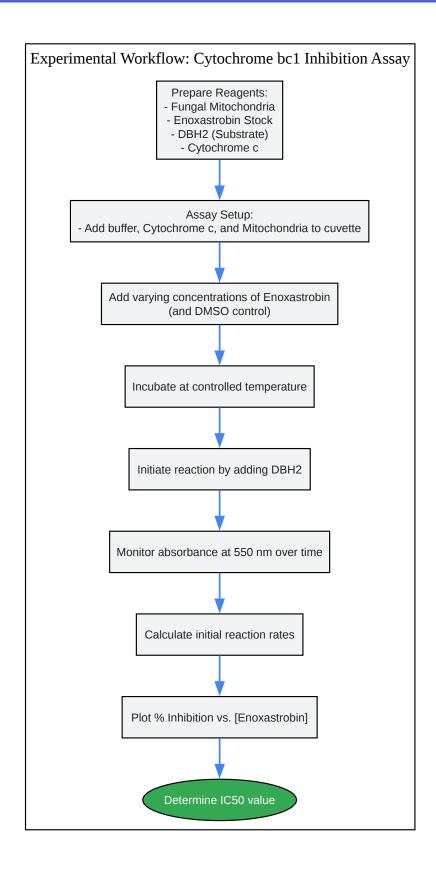
Assay Setup:

- In a cuvette, add the assay buffer, cytochrome c solution, and the mitochondrial suspension.
- Add varying concentrations of **Enoxastrobin** (or DMSO for the control) to different cuvettes and incubate for a short period (e.g., 2-5 minutes) at a controlled temperature (e.g., 25°C).
- Initiation and Measurement:
 - Initiate the reaction by adding the DBH₂ substrate to the cuvette.
 - Immediately begin monitoring the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record the absorbance at regular intervals for a set period (e.g., 1-3 minutes).

Data Analysis:

- Calculate the initial rate of cytochrome c reduction for each **Enoxastrobin** concentration and the control.
- Plot the percentage of inhibition of the enzyme activity against the logarithm of the Enoxastrobin concentration.
- Determine the IC₅₀ value (the concentration of **Enoxastrobin** that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.





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Caption: Experimental workflow for the cytochrome bc1 inhibition assay.



Toxicology Profile

The toxicological profile of **Enoxastrobin** is an important consideration for its application in agriculture.

Parameter	Value	Species	Source
Acute Oral LD50	>749 mg/kg	Rat	[2]

Environmental Fate:

Strobilurin fungicides, as a class, can have varying degrees of persistence in the environment. While some sources suggest **Enoxastrobin** has a relatively low environmental persistence, specific data on its soil half-life and aquatic toxicity are not readily available in the reviewed literature.[1] Like other strobilurins, there is a potential for toxicity to non-target aquatic organisms, and therefore, its use should be managed to minimize environmental exposure.[13]

Conclusion

Enoxastrobin is an effective strobilurin fungicide that targets a fundamental process in fungal cellular respiration. Its specific inhibition of the cytochrome bc1 complex provides a clear mechanism of action. This technical guide has summarized the key chemical, biological, and toxicological properties of **Enoxastrobin**, and provided a framework for its further investigation. The detailed experimental protocol and visualizations are intended to aid researchers in the design and execution of studies aimed at better understanding its activity and potential applications. Further research is warranted to fully elucidate its environmental fate and to discover more detailed quantitative data on its enzyme inhibition kinetics.

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- To cite this document: BenchChem. [In-Depth Technical Guide to Enoxastrobin (CAS: 238410-11-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607329#enoxastrobin-cas-number-238410-11-2-research]

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